6-chloro-2,3-dimethyl-1H-indole-5-carboxylic acid
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Overview
Description
6-chloro-2,3-dimethyl-1H-indole-5-carboxylic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry . Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 6-chloro-2,3-dimethyl-1H-indole-5-carboxylic acid, often involves the Fischer indole synthesis . This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, specific starting materials and conditions would be tailored to introduce the chloro and carboxylic acid groups at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes that can be scaled up efficiently . The choice of method depends on the availability of starting materials, cost, and desired yield.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3-dimethyl-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Substitution reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups onto the indole ring, while oxidation and reduction can modify the carboxylic acid group .
Scientific Research Applications
6-chloro-2,3-dimethyl-1H-indole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-2,3-dimethyl-1H-indole-5-carboxylic acid depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, including enzymes and receptors . The exact pathways involved can vary, but they typically involve binding to specific proteins and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-chloroindole: Another indole derivative with similar chemical properties.
Uniqueness
6-chloro-2,3-dimethyl-1H-indole-5-carboxylic acid is unique due to the specific positioning of its chloro and carboxylic acid groups, which can influence its reactivity and biological activity . This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Properties
CAS No. |
1780877-07-7 |
---|---|
Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
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